molecular formula C18H33NO5 B14752407 N-Tetradecanoyl-L-aspartic acid CAS No. 1116-14-9

N-Tetradecanoyl-L-aspartic acid

Cat. No.: B14752407
CAS No.: 1116-14-9
M. Wt: 343.5 g/mol
InChI Key: MLOYYKYQLFOZOE-HNNXBMFYSA-N
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Description

N-Tetradecanoyl-L-aspartic acid is a derivative of L-aspartic acid, where the amino group is acylated with a tetradecanoyl groupIts molecular formula is C18H33NO5, and it has a molecular weight of 343.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetradecanoyl-L-aspartic acid typically involves the acylation of L-aspartic acid with tetradecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecanoyl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Tetradecanoyl-L-aspartic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Tetradecanoyl-L-aspartic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in cellular lipid levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecanoyl-L-aspartic acid is unique due to its specific acyl chain length, which can influence its physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1116-14-9

Molecular Formula

C18H33NO5

Molecular Weight

343.5 g/mol

IUPAC Name

(2S)-2-(tetradecanoylamino)butanedioic acid

InChI

InChI=1S/C18H33NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(20)19-15(18(23)24)14-17(21)22/h15H,2-14H2,1H3,(H,19,20)(H,21,22)(H,23,24)/t15-/m0/s1

InChI Key

MLOYYKYQLFOZOE-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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